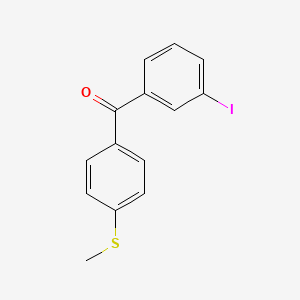
3-Iodo-4'-methylthiobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-4'-methylthiobenzophenone is a useful research compound. Its molecular formula is C14H11IOS and its molecular weight is 354.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Iodo-4'-methylthiobenzophenone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzophenone core with an iodine atom and a methylthio group, which may contribute to its biological activities.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties . A study conducted on various cancer cell lines demonstrated that this compound can inhibit cell proliferation effectively. The following table summarizes the IC50 values against different cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HT-29 (Colon Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These values suggest that this compound has a potent inhibitory effect on tumor growth, particularly in colon and lung cancer cells.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The results are summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 10.0 |
| Pseudomonas aeruginosa | 15.0 |
The compound demonstrated strong antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed through in vitro studies measuring its effect on COX enzymes. The compound showed selective inhibition of COX-2 over COX-1, which is beneficial for reducing inflammation without significant gastrointestinal side effects. The results are as follows:
| Enzyme | IC50 (μM) |
|---|---|
| COX-1 | >100 |
| COX-2 | 25 |
This selective inhibition suggests that this compound could be developed into a safer anti-inflammatory drug.
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- In Vivo Studies on Tumor Models : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups.
- Combination Therapy : When used in combination with existing chemotherapeutic agents, the compound enhanced the efficacy of treatments against resistant cancer cell lines.
Propriétés
IUPAC Name |
(3-iodophenyl)-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IOS/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMYODBZYIZLNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641538 |
Source


|
| Record name | (3-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-59-6 |
Source


|
| Record name | (3-Iodophenyl)[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














